Thalidomide-O-C6-OH
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C19H22N2O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O6/c22-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)21(18(12)25)13-8-9-15(23)20-17(13)24/h5-7,13,22H,1-4,8-11H2,(H,20,23,24) |
InChI-Schlüssel |
RHHPYSJTUBUSOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCO |
Herkunft des Produkts |
United States |
Thalidomide-O-C6-OH structure and molecular weight
Executive Summary
Thalidomide-O-C6-OH (Systematic Name: 2-(2,6-dioxopiperidin-3-yl)-4-((6-hydroxyhexyl)oxy)isoindoline-1,3-dione) is a functionalized Cereblon (CRBN) ligand derivative. It serves as a critical "linker-ready" building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). By incorporating a 6-carbon alkyl chain terminated with a primary hydroxyl group at the 4-position of the phthalimide ring, this molecule provides a chemically stable, sterically accessible exit vector for conjugation to target protein ligands.
This guide details the physicochemical properties, synthesis protocols, and "linkerology" principles required to utilize this building block effectively in targeted protein degradation (TPD) workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data establishes the baseline identity for quality control and stoichiometric calculations.
| Property | Specification |
| Common Name | Thalidomide-O-C6-OH |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-((6-hydroxyhexyl)oxy)isoindoline-1,3-dione |
| CAS Number | Not universally assigned; see Note 1 |
| Molecular Formula | C₁₉H₂₂N₂O₆ |
| Molecular Weight | 374.39 g/mol |
| Exact Mass | 374.1478 |
| Solubility | DMSO (>50 mg/mL), DMF; Low solubility in water/alcohols |
| Appearance | White to off-white solid |
| pKa | ~10.5 (Imide NH) |
Note 1: While specific CAS numbers exist for the amine (Thalidomide-O-C6-NH2) and acid (Thalidomide-O-C6-COOH) derivatives, the hydroxyl intermediate is often synthesized in situ or referenced by its chemical description in patent literature.
Structural Representation (SMILES)
O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3OCCCCCCO)=O[1]
Structural Analysis & Design Logic
The utility of Thalidomide-O-C6-OH lies in its tripartite structure, designed to optimize both binding affinity and synthetic versatility.
The Warhead (Cereblon Ligand)
The core structure is Thalidomide , a glutarimide-based ligand that binds to the thalidomide-binding domain (TBD) of Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.
-
Chirality: The glutarimide ring contains a chiral center. While typically synthesized as a racemate, the (S)-enantiomer often exhibits higher affinity, though rapid racemization occurs under physiological conditions.[2]
-
Substitution Point: The 4-position of the phthalimide ring is chosen for linker attachment because X-ray crystallography confirms this vector points towards the solvent, minimizing steric clash with the CRBN protein pocket.
The Linker (C6 Alkyl Chain)
-
Length: A 6-carbon (hexyl) chain provides a medium-length spacer (~8-9 Å). This is often the "Goldilocks" length—sufficient to span the gap between E3 ligase and target protein without inducing excessive entropic penalties associated with longer, floppier PEG chains.
-
Composition: The alkyl chain is lipophilic (logP contribution), which can balance the polarity of the glutarimide and the eventual target ligand, improving cell permeability.
The Handle (Terminal Hydroxyl)
The primary hydroxyl (-OH) is a versatile nucleophile. It allows for:
-
Conversion to Leaving Group: Tosylation/Mesylation for nucleophilic displacement by amines.
-
Oxidation: Conversion to Carboxylic Acid (Jones oxidation) for amide coupling.
-
Direct Mitsunobu: Reaction with phenols or acidic heterocycles.
Synthesis Protocol
Objective: Synthesize Thalidomide-O-C6-OH from 4-Hydroxythalidomide via Williamson ether synthesis.
Reagents Required[3][4][7][8][10][11]
-
Starting Material: 4-Hydroxythalidomide (1.0 eq)
-
Alkylating Agent: 6-Bromo-1-hexanol (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Solvent: DMF (Anhydrous, 0.1 M concentration)
-
Catalyst: Potassium Iodide (KI, 0.1 eq) - Optional, accelerates reaction
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.
-
Dissolution: Add 4-Hydroxythalidomide (e.g., 274 mg, 1.0 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.
-
Deprotonation: Add K₂CO₃ (276 mg, 2.0 mmol). The solution may turn yellow/orange due to the phenoxide anion formation. Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add 6-Bromo-1-hexanol (217 mg, 1.2 mmol) and KI (16 mg, 0.1 mmol).
-
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Checkpoint: The starting phenol peak should disappear. A new lipophilic spot should appear.
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc (50 mL) and Water (50 mL).
-
Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).
-
Wash combined organics with Water (2 x) and Brine (1 x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: Gradient 0% → 5% MeOH in DCM (or 30% → 70% EtOAc in Hexanes).
-
-
Yield: Typical yields range from 65% to 85%.
Reaction Pathway Diagram[4]
Figure 1: Synthetic route for Thalidomide-O-C6-OH via Williamson ether synthesis.
Application in PROTAC® Design (Linkerology)
Thalidomide-O-C6-OH is rarely the final drug; it is an intermediate. The following logic flow illustrates how to convert this building block into a functional PROTAC.
Activation Strategies
The terminal hydroxyl is "dormant." To conjugate it to a ligand for your Target Protein of Interest (POI), you must activate it.
-
Route A: Amide Coupling (Most Common)
-
Transformation: Oxidize OH to COOH (Jones Reagent or TEMPO/BAIB).
-
Partner: POI Ligand with a free Amine (-NH₂).
-
Result: Thalidomide-O-C6-Amide-Ligand.[3]
-
-
Route B: Ether/Amine Formation
-
Transformation: Convert OH to Tosylate (OTs) or Mesylate (OMs).
-
Partner: POI Ligand with a nucleophile (OH, NH₂, SH).
-
Result: Thalidomide-O-C6-O-Ligand or Thalidomide-O-C6-NH-Ligand.
-
PROTAC Assembly Logic
Figure 2: Strategic workflows for converting Thalidomide-O-C6-OH into active degraders.
Quality Control & Stability
To ensure experimental reproducibility, the following QC parameters should be verified:
-
1H NMR (DMSO-d6):
-
Imide NH: Singlet at ~11.1 ppm.
-
Aromatic Protons: Multiplets at 7.5–7.8 ppm (3H).
-
O-CH2 (Ether): Triplet at ~4.1 ppm.
-
CH2-OH (Terminal): Triplet/Multiplet at ~3.4 ppm.
-
Alkyl Chain: Multiplets between 1.3–1.8 ppm.
-
-
Storage:
-
Store solid at -20°C.
-
Protect from moisture (hydrolysis of the glutarimide ring is possible over long periods in aqueous solution at pH > 7.5).
-
Stable in DMSO stock solutions for months at -20°C.
-
References
-
Fischer, E. S., et al. (2014).[4] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link
-
Mullard, A. (2019). PROTACs: the new drug design modality. Nature Reviews Drug Discovery. Link
-
PubChem Compound Summary. (2023). Thalidomide Derivatives. National Center for Biotechnology Information. Link
Sources
- 1. 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide | C32H28N4O8S | CID 9895431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. rndsystems.com [rndsystems.com]
- 4. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
Technical Assessment: Stability of Thalidomide-O-C6-OH in Cell Culture Systems
Executive Summary
Thalidomide-O-C6-OH (2-(2,6-dioxopiperidin-3-yl)-4-((6-hydroxyhexyl)oxy)isoindoline-1,3-dione) serves as a critical E3 ligase ligand-linker intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While the C6-alkyl ether linker provides chemical stability for conjugation, the glutarimide moiety—essential for Cereblon (CRBN) binding—retains the inherent hydrolytic instability of the parent thalidomide molecule.
In physiological cell culture media (pH 7.4, 37°C), this compound exhibits a half-life (
Chemical Biology & Degradation Mechanism[1]
Structural Vulnerability Analysis
The stability of Thalidomide-O-C6-OH is defined by two distinct structural domains:
-
The Linker Domain (Stable): The 4-((6-hydroxyhexyl)oxy)phthalimide scaffold is chemically robust. The ether linkage at the C4 position resists hydrolysis under standard biological conditions.
-
The Glutarimide Domain (Labile): The 2,6-dioxopiperidine ring is highly susceptible to nucleophilic attack by water molecules. At physiological pH, hydroxide ions catalyze the opening of the imide bond, resulting in the formation of carboxylic acid derivatives (glutaramic acids) which have significantly reduced affinity for CRBN.
Hydrolysis Pathway
The primary degradation route is the non-enzymatic hydrolysis of the glutarimide ring. This process is pH- and temperature-dependent and follows pseudo-first-order kinetics in buffered media.
Figure 1: Spontaneous hydrolysis mechanism of the glutarimide ring in Thalidomide-O-C6-OH under physiological conditions.
Experimental Validation Framework
To accurately assess the stability of Thalidomide-O-C6-OH in your specific cell culture model (e.g., HEK293, HeLa, Jurkat), the following self-validating LC-MS/MS workflow is recommended.
Protocol: Half-Life Determination in Media
Objective: Determine
Materials:
-
Analyte: Thalidomide-O-C6-OH (10 mM DMSO stock).
-
Matrix: Complete Cell Culture Media (pre-warmed to 37°C).
-
Internal Standard (IS): Umbelliferone or Thalidomide-d4 (1 µM in ACN).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) + 0.1% Formic Acid.
Step-by-Step Methodology:
-
Spike Preparation: Dilute the 10 mM DMSO stock into pre-warmed media to a final concentration of 1 µM (0.01% DMSO final).
-
Incubation: Aliquot the spiked media into a 96-well plate (100 µL/well) and incubate at 37°C / 5% CO2.
-
Sampling: At designated time points (
= 0, 1, 2, 4, 8, 24 h), remove 3 replicate wells. -
Quenching/Extraction:
-
Immediately add 400 µL of Quenching Solution containing the IS to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
-
Analysis: Transfer 100 µL of the supernatant to LC vials for LC-MS/MS analysis.
LC-MS/MS Quantification Parameters
Standard UV detection is often insufficient due to serum interference; MRM (Multiple Reaction Monitoring) is required for specificity.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Acquity HSS T3, 2.1 x 50mm) | Retains polar hydrolysis products. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent. |
| Gradient | 5% B to 95% B over 4 min | Rapid separation of parent vs. metabolites. |
| Ionization | ESI Positive Mode | Protonation of the piperidine nitrogen. |
| Quantification | Parent Ion [M+H]+ → Fragment | Monitor loss of glutarimide ring or linker. |
Data Interpretation & Mitigation Strategies
Expected Stability Profile
Based on the structural homology to thalidomide and lenalidomide, the expected degradation in aqueous buffer (pH 7.4) follows first-order decay kinetics:
Where
Table 1: Comparative Stability in Biological Matrices
| Matrix | pH | Temperature | Estimated | Notes |
| DMSO Stock | N/A | -20°C | > 1 Year | Chemically stable in aprotic solvents. |
| PBS | 7.4 | 37°C | 2 - 4 Hours | Rapid hydrolysis driven by pH. |
| Cell Media (+FBS) | 7.4 | 37°C | 2 - 5 Hours | Serum proteins may offer slight buffering but do not prevent hydrolysis. |
| Acidic Buffer | 6.0 | 37°C | > 24 Hours | Stability increases significantly at lower pH. |
Mitigation Workflow for Biological Assays
Given the short half-life, standard "single dose" protocols (24-48h) will result in negligible active compound concentration for the majority of the assay duration.
Figure 2: Optimized dosing workflow to maintain effective concentration of Thalidomide-O-C6-OH.
Critical Recommendations
-
Fresh Preparation: Never store diluted media stocks. Prepare the working solution immediately before adding to cells.
-
Pulsed Dosing: For experiments >12 hours, replace media containing fresh compound every 6–8 hours to maintain a concentration above the
or . -
Control Arms: Include a "pre-incubated" control (media incubated for 24h before adding to cells) to confirm that degradation products are inactive and non-toxic.
References
-
Teo, S. K., et al. (2004).[1] Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics, 43(5), 311-327.
-
Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality, 13(1), 19-28.
-
Testa, A., et al. (2020).[2][3] Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands.[4] Journal of Medicinal Chemistry, 63(23), 14626–14641.
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.
-
Verma, R., et al. (2022).[2] Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies.[5][6] Molecules, 27(6), 1969.
Sources
- 1. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-assembled PROTACs enable glycoproteins degradation in the living cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00400D [pubs.rsc.org]
- 3. waters.com [waters.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Alkyl-Linked Cereblon Ligands: A Technical Guide to Targeted Protein Degradation
Abstract
The emergence of targeted protein degradation (TPD) has revolutionized modern drug discovery, offering a novel therapeutic modality to eliminate disease-causing proteins. At the heart of this approach lies the strategic hijacking of the ubiquitin-proteasome system, orchestrated by bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). A critical component of many successful PROTACs is the ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This in-depth technical guide provides a comprehensive overview of the history, development, and core principles of alkyl-linked Cereblon ligands. We will delve into the seminal discovery of thalidomide's interaction with Cereblon, the subsequent evolution of immunomodulatory imide drugs (IMiDs), and their adaptation into versatile handles for PROTAC design. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design and evaluation of next-generation Cereblon-recruiting degraders.
Introduction: From Teratogen to Therapeutic Target - The Serendipitous Discovery of Cereblon's Role
The story of Cereblon ligands begins with one of the most infamous drugs in pharmaceutical history: thalidomide. Initially marketed as a sedative in the late 1950s, its devastating teratogenic effects led to its withdrawal from the market.[1][2] However, decades later, thalidomide and its analogs, including lenalidomide and pomalidomide, were found to possess potent anti-angiogenic and immunomodulatory properties, leading to their successful repurposing for the treatment of multiple myeloma and other hematological malignancies.[1][2] The quest to understand the precise mechanism of action of these immunomodulatory imide drugs (IMiDs) led to a landmark discovery in 2010: the identification of Cereblon (CRBN) as their direct cellular target.[3]
Cereblon is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] The binding of IMiDs to CRBN does not inhibit its enzymatic activity but rather modulates its substrate specificity.[3][5] This interaction creates a neomorphic interface on the surface of Cereblon, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not endogenous targets of the ligase.[3][5] Key neosubstrates of IMiD-bound Cereblon include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.[6][7] This novel "molecular glue" mechanism of action laid the foundational principles for the development of a new class of therapeutics designed to intentionally hijack the E3 ligase machinery for targeted protein degradation.
The Rise of PROTACs: Leveraging Cereblon Ligands for Targeted Protein Degradation
The concept of Proteolysis Targeting Chimeras (PROTACs) predates the discovery of Cereblon as the target of IMiDs. First described in 2001, PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[8] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[9][10]
The discovery of potent and cell-permeable small molecule ligands for Cereblon, such as thalidomide, lenalidomide, and pomalidomide, provided a powerful tool for PROTAC development. These IMiD-based ligands could be readily modified with a linker to attach a warhead targeting a specific protein for degradation. The modular nature of PROTACs allows for the rational design of degraders for a wide range of previously "undruggable" targets.[9]
Figure 1: General mechanism of action for a Cereblon-recruiting PROTAC.
Medicinal Chemistry of Alkyl-Linked Cereblon Ligands: From IMiDs to Advanced Degraders
The core scaffold of early Cereblon ligands is the glutarimide moiety, which is essential for binding to a conserved hydrophobic pocket in Cereblon. The phthalimide ring of thalidomide and its analogs provides additional interactions and serves as a convenient attachment point for linkers. The development of alkyl-linked Cereblon ligands has been a key area of research, focusing on optimizing linker length, composition, and attachment point to achieve efficient ternary complex formation and potent protein degradation.
Structure-Activity Relationships (SAR) of the Linker
The linker is not merely a passive tether but plays a critical role in the efficacy of a PROTAC. Its length and composition influence the geometry of the ternary complex, which in turn dictates the efficiency of ubiquitination.[8][11]
-
Linker Length: An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may lead to steric clashes between the E3 ligase and the POI, preventing their interaction. Conversely, a linker that is too long may result in an unstable ternary complex with suboptimal orientation for ubiquitin transfer.[11]
-
Linker Composition: The composition of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[10][12][13] Common linker motifs include flexible alkyl chains and polyethylene glycol (PEG) units. While flexible linkers are synthetically accessible, more rigid linkers incorporating cyclic structures or alkynes can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation.[14]
-
Linker Attachment Point: The position on the Cereblon ligand where the linker is attached significantly impacts both the stability of the ligand and its ability to induce neosubstrate degradation.[15] For thalidomide and its analogs, linkers are typically attached at the C4 or C5 position of the phthalimide ring.
Evolution of Cereblon Ligands: Beyond the Phthalimide Scaffold
While thalidomide-based ligands have been instrumental in the development of PROTACs, they are not without their limitations. These include inherent chemical instability and the potential for off-target degradation of endogenous Cereblon neosubstrates.[12] This has spurred the development of novel, non-phthalimide Cereblon binders with improved physicochemical properties and selectivity. These next-generation ligands often aim to mimic the key interactions of the glutarimide moiety while offering alternative linker attachment points and reduced neosubstrate activity.[12]
Experimental Workflows for the Characterization of Alkyl-Linked Cereblon Ligands and PROTACs
The development of effective Cereblon-based degraders relies on a suite of robust biochemical and cellular assays to characterize their binding affinity, degradation efficiency, and mechanism of action.
Cereblon Binding Assays
Confirming that a novel ligand binds to Cereblon is the first critical step. Fluorescence Polarization (FP) is a widely used, high-throughput method for this purpose.
This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.
Principle: The assay measures the change in the polarization of fluorescently labeled thalidomide (or another suitable fluorescent probe) upon binding to recombinant Cereblon. Unlabeled test compounds compete with the fluorescent probe for binding to Cereblon, causing a decrease in fluorescence polarization.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide)
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescent probe to a final concentration of 1-5 nM in assay buffer. The optimal concentration should be determined empirically to give a stable and robust signal.
-
Dilute recombinant Cereblon protein to a final concentration of 20-50 nM in assay buffer. The optimal concentration should be determined by titration to achieve a significant shift in polarization upon probe binding without saturating the signal.
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Setup:
-
Add 5 µL of the test compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the diluted Cereblon protein to all wells except the "no protein" controls. Add 5 µL of assay buffer to the "no protein" control wells.
-
Add 10 µL of the diluted fluorescent probe to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values for each well.
-
Plot the mP values as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent probe.
-
[Image of a chemical reaction scheme showing the synthesis of a pomalidomide-PEG-linker conjugate from 4-fluorothalidomide and an amino-PEG-linker]
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. diva-portal.org [diva-portal.org]
- 14. chempep.com [chempep.com]
- 15. EP1353672B1 - Synthesis of 4-amino-thalidomide enantiomers - Google Patents [patents.google.com]
Thalidomide-O-C6-OH: The Versatile Architect of Targeted Protein Degradation
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
Thalidomide-O-C6-OH represents a critical class of E3 ligase ligand-linker conjugates used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). By functionalizing the 4-position of the phthalimide ring with a 6-carbon alkyl chain terminating in a hydroxyl group, this molecule bridges the gap between the Cereblon (CRBN) E3 ligase and a target protein of interest (POI).
This guide dissects the chemical logic, synthesis protocols, and application strategies for Thalidomide-O-C6-OH. It is designed to move beyond basic descriptions, offering a causal analysis of why this specific architecture is favored and how to deploy it effectively in high-stakes drug discovery campaigns.
Part 1: Chemical Architecture & Design Logic
The Anatomy of a Degrader Building Block
Thalidomide-O-C6-OH is not merely a reagent; it is a pre-optimized structural scaffold. Its design addresses three critical requirements of TPD:
-
The Anchor (Thalidomide Moiety): The 4-hydroxythalidomide core retains high affinity for the thalidomide-binding domain of CRBN. Unlike 3-substituted derivatives, 4-substitution generally minimizes steric clashes within the CRBN binding pocket, preserving the necessary ternary complex geometry.
-
The Spacer (C6 Alkyl Chain): The 6-carbon aliphatic chain provides a hydrophobic spacer of approximately 7–9 Å. This length is often the "Goldilocks" zone—long enough to prevent steric clash between the E3 ligase and the POI, yet short enough to induce the proximity necessary for ubiquitin transfer.
-
The Handle (Terminal Hydroxyl): The primary hydroxyl (-OH) group is chemically orthogonal to the glutarimide ring. It serves as a versatile "universal socket," allowing conversion into leaving groups (tosylates, mesylates, halides) or oxidation into aldehydes/carboxylic acids for diverse conjugation chemistries.
Structural Specifications
| Feature | Specification | Rationale |
| Core Ligand | 4-Hydroxythalidomide | Optimized CRBN binding; superior solubility to lenalidomide analogs in early discovery. |
| Linker Type | Alkyl (C6) Ether | Hydrophobic character improves cell permeability compared to PEG chains; metabolically stable. |
| Terminal Group | Primary Hydroxyl (-OH) | Enables Mitsunobu coupling, SN2 displacement (after activation), or oxidation. |
| Molecular Weight | ~374.4 Da | Low MW leaves "room" for the POI ligand while staying within Lipinski-like space. |
| Key CAS Refs | 2169266-69-5 (Acid form)2245697-88-3 (Amine form) | Commercial derivatives often sold as Acid/Amine; -OH is the key synthetic precursor. |
Part 2: Synthesis & Conjugation Protocols
Protocol A: Synthesis of Thalidomide-O-C6-OH
Objective: Alkylation of 4-hydroxythalidomide with 6-bromo-1-hexanol to generate the linker-ligand conjugate.
Reagents:
-
4-Hydroxythalidomide (1.0 eq) [CAS: 5054-59-1][1]
-
6-Bromo-1-hexanol (1.2 eq) [CAS: 4286-55-9][2]
-
Potassium Carbonate (
, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq) -
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve 4-hydroxythalidomide in anhydrous DMF (0.1 M concentration). Add . Stir at room temperature for 30 minutes. Causality: Deprotonation of the phenol is essential for the Williamson ether synthesis. -
Alkylation: Add 6-bromo-1-hexanol dropwise. Heat the reaction mixture to 60°C. Stir for 12–16 hours.
-
Critical Control: Do not exceed 80°C to prevent hydrolysis of the glutarimide ring (thalidomide is base-sensitive).
-
-
Quench & Workup: Cool to room temperature. Pour into ice-cold water (10x volume). The product often precipitates as an off-white solid. Filter and wash with water.
-
Alternative: If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over
.
-
-
Purification: Flash column chromatography (SiO2). Elute with DCM:MeOH (95:5 to 90:10).
-
Validation: Monitor TLC. Product
will be higher than starting material due to alkyl chain.
-
Protocol B: Conjugation to POI Ligand (PROTAC Assembly)
Objective: Converting the -OH handle to a leaving group for attachment to a nucleophilic POI ligand (e.g., one with a secondary amine).
Method: Tosylation & Displacement
-
Activation: Dissolve Thalidomide-O-C6-OH in DCM. Add
(1.2 eq), (2.0 eq), and DMAP (0.1 eq). Stir at RT for 4 hours. -
Isolation: Wash with 1N HCl, then brine. Concentrate to yield Thalidomide-O-C6-OTs.
-
Conjugation: Dissolve POI Ligand (containing amine) in MeCN or DMF. Add Thalidomide-O-C6-OTs (1.1 eq) and
(2.0 eq). Heat to 50–70°C overnight. -
Final Purification: HPLC (Reverse phase, Water/Acetonitrile with 0.1% Formic Acid).
Part 3: Mechanism & Visualization
The Ubiquitin-Proteasome System (UPS) Workflow
The following diagram illustrates the mechanism of action initiated by a Thalidomide-O-C6-OH based PROTAC.
Caption: Kinetic flow of PROTAC-mediated degradation. The Thalidomide-O-C6-OH moiety anchors the CRBN complex (Red) to the POI (Yellow).
Synthesis Workflow Diagram
Visualizing the critical path from raw materials to functional PROTAC.
Caption: Synthetic route for generating PROTACs using the Thalidomide-O-C6-OH building block.
Part 4: Experimental Validation & Troubleshooting
Critical Quality Attributes (CQA)
Before using the synthesized conjugate, verify these parameters:
| Parameter | Acceptance Criteria | Method |
| Purity | >95% | HPLC (254 nm) |
| Identity | Proton NMR | Confirm disappearance of phenolic -OH (~10 ppm) and appearance of alkyl triplets (~4.1 ppm). |
| Solubility | Soluble in DMSO >10 mM | Visual inspection. |
| Stability | Stable at -20°C for >6 months | Re-test purity after storage. |
Troubleshooting Common Pitfalls
-
Issue: Hydrolysis of Glutarimide Ring.
-
Symptom:[3] Appearance of dicarboxylic acid by-products in LC-MS.
-
Cause: Reaction pH too high or temperature >80°C.
-
Fix: Use weaker bases (
instead of NaH) or lower temperature (50°C) with longer reaction times.
-
-
Issue: Poor Solubility of Final PROTAC.
-
Symptom:[3] Precipitation in biological media.
-
Cause: The C6 alkyl chain adds lipophilicity (
increase). -
Fix: If the POI ligand is also lipophilic, switch to a PEG-based linker (e.g., Thalidomide-O-PEG3-OH) to improve water solubility.
-
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. [Link]
-
Mullard, A. (2019). Targeted protein degraders crowd into the clinic. Nature Reviews Drug Discovery. [Link]
Sources
Application Note: High-Fidelity Synthesis of Thalidomide-O-C6-OH Linker via Mitsunobu Coupling
Executive Summary
This application note details the synthesis of Thalidomide-O-C6-OH (formally 2-(2,6-dioxopiperidin-3-yl)-4-((6-hydroxyhexyl)oxy)isoindoline-1,3-dione), a critical precursor for Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs).
While nucleophilic aromatic substitution (
This guide provides a validated, step-by-step protocol for the Mitsunobu coupling of 4-hydroxythalidomide with a mono-protected hexanediol, followed by deprotection to yield the target linker-ligand construct.
Strategic Reaction Design
The Chemical Challenge
The synthesis of Thalidomide-O-C6-OH presents a specific chemoselective challenge:
-
Glutarimide Instability: The glutarimide ring of thalidomide undergoes hydrolysis (ring-opening) at pH > 7.5. Standard alkylation (base + alkyl halide) often leads to racemization or degradation.
-
Bifunctional Electrophile: Using unprotected 1,6-hexanediol results in polymerization or bis-alkylation (Thalidomide-O-C6-O-Thalidomide).
-
Regioselectivity: 4-Hydroxythalidomide contains two acidic protons: the phenol (
) and the glutarimide imide ( ). The Mitsunobu reaction preferentially targets the more acidic phenol, ensuring high regioselectivity.
The Solution: Mitsunobu Coupling
We utilize a Mono-TBS-protected 1,6-hexanediol as the coupling partner. The bulky tert-butyldimethylsilyl (TBS) group prevents side reactions and is easily removed under mild conditions (TBAF) that do not affect the thalidomide core.
Reaction Pathway:
-
Coupling: 4-Hydroxythalidomide + 6-(TBS-oxy)-1-hexanol
Intermediate (Thalidomide-O-C6-OTBS) -
Deprotection: Intermediate
Product (Thalidomide-O-C6-OH)
Visual Workflow & Mechanism
The following diagram illustrates the reaction logic and the critical intermediate states.
Caption: Step-wise mechanistic flow of the Mitsunobu etherification and subsequent deprotection.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Note |
| 4-Hydroxythalidomide | 274.23 | 1.0 | Nucleophile | Dry thoroughly before use. |
| 6-(TBS-oxy)-1-hexanol | 232.44 | 1.2 | Electrophile | Synthesized from 1,6-hexanediol. |
| Triphenylphosphine ( | 262.29 | 1.5 | Reductant | Recrystallize if oxidized. |
| DIAD | 202.21 | 1.5 | Oxidant | Preferred over DEAD (safer, stable). |
| THF (Anhydrous) | - | - | Solvent | Critical: Water kills the betaine. |
| TBAF (1M in THF) | - | 1.5 | Deprotection | For Step 2. |
Step 1: Mitsunobu Coupling
Objective: Synthesize 2-(2,6-dioxopiperidin-3-yl)-4-((6-((tert-butyldimethylsilyl)oxy)hexyl)oxy)isoindoline-1,3-dione.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Solubilization: Charge the flask with 4-Hydroxythalidomide (1.0 eq, 274 mg for 1 mmol scale), Triphenylphosphine (1.5 eq, 393 mg), and 6-(TBS-oxy)-1-hexanol (1.2 eq, 278 mg).
-
Solvent Addition: Add anhydrous THF (10 mL, 0.1 M concentration). Stir until a suspension/solution forms.
-
Note: 4-Hydroxythalidomide has poor solubility in THF but will dissolve as the reaction proceeds.
-
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Reagent Addition (CRITICAL): Add DIAD (1.5 eq, 295 µL) dropwise over 10–15 minutes via syringe.
-
Why? The formation of the betaine intermediate is exothermic. Rapid addition can cause side reactions or decomposition.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (23 °C) for 12–16 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LC-MS. The phenol spot should disappear.
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography (SiO2).
-
Gradient: 0%
40% EtOAc in Hexanes. -
Yield Expectation: 70–85%.
-
Step 2: Deprotection (TBS Removal)
Objective: Reveal the primary alcohol.
-
Dissolution: Dissolve the purified intermediate (from Step 1) in anhydrous THF (0.1 M).
-
Deprotection: Add TBAF (1M solution in THF, 1.5 eq) dropwise at 0 °C.
-
Stir: Warm to Room Temperature and stir for 2 hours.
-
Quench: Quench with saturated
solution (mildly acidic, safe for glutarimide). -
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over
.[1] -
Final Purification: Flash Column Chromatography (SiO2).
-
Gradient: Higher polarity needed. 20%
80% EtOAc in Hexanes (or 5% MeOH in DCM). -
Final Product: White to off-white solid.
-
Troubleshooting & Optimization (E-E-A-T)
Removing Triphenylphosphine Oxide ( )
The bane of Mitsunobu reactions is the byproduct
-
Method A (Precipitation): As described, triturating the crude oil with cold Ether or Hexane/Ether (1:1) precipitates most
. -
Method B (Chromatography):
trails closely to polar products. Use a gradient starting very non-polar. -
Method C (Polymer-Supported Reagents): For small-scale (mg) library synthesis, use Polymer-Supported
(PS-PPh3). Filtration removes the oxide resin, simplifying workup significantly.
Controlling Moisture
The Mitsunobu betaine is highly sensitive to moisture.
-
Symptom: Reaction stalls; starting material remains.
-
Fix: Ensure THF is distilled over Na/Benzophenone or from a solvent purification system (SPS). Use a fresh bottle of DIAD (old bottles absorb water).
Glutarimide Protection
While Mitsunobu is mild, if you observe ring-opening (detected by M+18 mass in LCMS), ensure your workup is not too basic. Never use NaOH or strong carbonate washes. Stick to diluted
References
-
Mitsunobu, O. (1981).[2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5][6][7][8] Synthesis, 1981(1), 1–28.[2] Link
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512, 49–53. (Structural basis for 4-position functionalization). Link
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16, 101–114. Link
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols. Link
-
Mullard, A. (2019). PROTAC-table chemistry. Nature Reviews Drug Discovery. (Discusses linker chemistry strategies). Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Accelerated PROTAC Discovery: One-Pot Conjugation via Thalidomide-O-C6-OH
Executive Summary
Thalidomide-O-C6-OH (4-((6-hydroxyhexyl)oxy)thalidomide) represents a high-utility "anchor-linker" module for the rapid synthesis of Cereblon (CRBN)-recruiting PROTACs. Unlike azide- or alkyne-functionalized linkers that require specific "click" partners, the hydroxyl-terminated linker offers versatile conjugation to Target Protein Ligands (TPLs) bearing phenols, carboxylic acids, or imides via Mitsunobu coupling , or amines via in-situ activation .
This Application Note details a robust One-Pot Mitsunobu Protocol for conjugating Thalidomide-O-C6-OH to a TPL. By eliminating intermediate purification steps, this workflow accelerates library generation while preserving the hydrolytically sensitive glutarimide moiety of the thalidomide anchor.
Strategic Rationale & Mechanism
Why Thalidomide-O-C6-OH?
-
Optimal Linker Length: The 6-carbon alkyl chain (~8–9 Å) provides sufficient flexibility to span the gap between the E3 ligase and the Protein of Interest (POI) without inducing steric clash, a common failure mode in "short-linker" PROTACs.
-
Solubility Profile: The alkyl ether linkage improves lipophilicity compared to PEG linkers, potentially enhancing cell permeability (logP modulation).
-
Synthetic Versatility: The terminal primary alcohol is a "chemical chameleon," capable of acting as a nucleophile (ether synthesis) or an electrophile (after activation), allowing it to couple with a vast array of warheads.
Mechanism of Action
The resulting PROTAC functions as a bridge, inducing proximity between the E3 ligase (CRBN) and the POI. This non-native interaction triggers the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI, marking it for proteasomal degradation.
Figure 1: The PROTAC-mediated ubiquitination cascade. The Thalidomide-O-C6-OH moiety binds CRBN, while the conjugated warhead binds the POI.
Materials & Equipment
Reagents
| Component | Specification | Role |
| Thalidomide-O-C6-OH | >95% Purity, CAS: 2169266-69-5 | E3 Ligase Anchor + Linker |
| Target Ligand (TPL) | Containing Phenol, Imide, or Acid | Warhead for POI |
| Triphenylphosphine (PPh3) | Polymer-bound optional for easier workup | Mitsunobu Reagent (Reductant) |
| DIAD or DEAD | Diisopropyl azodicarboxylate (Preferred) | Mitsunobu Reagent (Oxidant) |
| Solvent | Anhydrous THF or Toluene | Reaction Medium |
Critical Equipment
-
Sealed pressure vials (microwave-compatible preferred for heating).
-
Inert gas line (Nitrogen or Argon) – Crucial: Mitsunobu is moisture-sensitive.
-
LC-MS (ESI+) for reaction monitoring.
Protocol: One-Pot Mitsunobu Conjugation
Objective: Conjugate Thalidomide-O-C6-OH (Alcohol) to a Phenol-containing Target Ligand.
Experimental Workflow
Figure 2: Step-by-step One-Pot Mitsunobu conjugation workflow.
Detailed Procedure
Step 1: Reactant Assembly
-
Flame-dry a 10 mL reaction vial and purge with Argon.
-
Add Thalidomide-O-C6-OH (1.0 equiv, e.g., 0.1 mmol, 37.4 mg).
-
Add the Target Protein Ligand (1.0 – 1.2 equiv).
-
Note: If the TPL is valuable/scarce, use Thalidomide-O-C6-OH in excess (1.5 equiv).
-
-
Add Triphenylphosphine (PPh3) (1.5 equiv).
-
Dissolve in Anhydrous THF (Concentration: 0.1 M).
Step 2: Activation (The "One-Pot" Trigger)
-
Cool the mixture to 0°C in an ice bath.
-
Add DIAD (1.5 equiv) dropwise over 5 minutes.
-
Observation: The solution typically turns yellow/orange upon DIAD addition and fades as the reaction proceeds.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
Step 3: Reaction & Monitoring
-
Stir at RT for 4–16 hours.
-
QC Checkpoint: Take a 5 µL aliquot, dilute in MeCN, and inject into LC-MS.
-
Success Criteria: Disappearance of Thalidomide-O-C6-OH (m/z ~375 [M+H]+) and appearance of the Product mass (Sum of Linker + TPL - H2O).
-
-
Optimization: If conversion is <50% after 6 hours, heat gently to 40°C. Do not exceed 60°C to prevent glutarimide hydrolysis.
Step 4: Workup
-
Quench the reaction with 0.5 mL Methanol.
-
Concentrate the solvent under reduced pressure.
-
Trituration (Optional): Add cold diethyl ether to precipitate Triphenylphosphine oxide (PPh3O), a major byproduct. Filter the solid.
-
Purify the filtrate via Flash Column Chromatography (SiO2).
-
Eluent: 0-10% MeOH in DCM. Thalidomide derivatives often streak; consider adding 1% Et3N if the TPL is basic, but be cautious of hydrolysis.
-
Quality Control & Validation
Analytical Validation
Every synthesized PROTAC must undergo rigorous characterization to ensure the integrity of the E3 ligase binding motif.
| Method | Parameter | Acceptance Criteria |
| LC-MS | Identity & Purity | Mass error < 5 ppm; Purity > 95% (254 nm). |
| 1H NMR | Structural Integrity | Presence of glutarimide proton (~11.0 ppm, broad singlet). Loss of this signal indicates ring opening (hydrolysis). |
| Cellular Assay | Functional Validation | Western Blot showing POI degradation at 0.1–1.0 µM in relevant cell lines (e.g., HeLa, Jurkat). |
Stability Warning (The "Glutarimide Trap")
The glutarimide ring of thalidomide is susceptible to hydrolysis under basic conditions (pH > 8).
-
Risk: Opening the ring destroys CRBN binding affinity.
-
Prevention: Avoid aqueous basic workups (e.g., NaHCO3 washes) if possible. Store the final compound in DMSO at -20°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<20%) | Steric hindrance on TPL | Switch solvent to Toluene (higher boiling point) or use ADDP (more reactive azodicarboxylate). |
| No Reaction | pKa Mismatch | Mitsunobu works best for nucleophiles with pKa < 11 (Phenols, Imides). If TPL is an aliphatic alcohol, this method will fail. |
| Glutarimide Hydrolysis | Basic impurities or water | Ensure THF is anhydrous. Avoid strong bases during purification. |
| Difficult Separation | PPh3O co-elution | Use polymer-supported PPh3 (removable by filtration) or switch to a C18 reverse-phase column. |
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381. [Link]
-
Toure, M., & Crews, C. M. (2016). "Small-Molecule Control of Intracellular Protein Levels through Modulation of the Ubiquitin Proteasome System." Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]
-
Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1] Cell, 181(1), 102-114. [Link]
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. [Link]
Sources
Advanced Protocol: Storage, Handling, and Solubilization of Thalidomide-O-C6-OH Stock Solutions
Executive Summary & Chemical Context
Thalidomide-O-C6-OH (Chemical Name: 4-((6-hydroxyhexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a critical "linker-ligand" building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the Cereblon (CRBN) recruiting moiety (thalidomide derivative) attached to a 6-carbon alkyl chain terminating in a primary hydroxyl group.
This functional group (-OH) serves as the conjugation handle for attaching a target protein ligand. Preserving the integrity of this molecule is paramount; the glutarimide ring is susceptible to spontaneous hydrolysis in aqueous or moist environments, and the primary alcohol is sensitive to oxidation. This protocol outlines a rigorous system for storage and handling to prevent compound degradation and experimental variability.
Safety & Hazard Identification
CRITICAL WARNING: Thalidomide derivatives are potent teratogens .[1]
-
Hazard: Severe birth defects (phocomelia) and peripheral neuropathy.
-
Engineering Controls: All handling of dry powder and stock solutions must occur within a certified Chemical Fume Hood.
-
PPE: Double nitrile gloves (minimum 0.11 mm thickness), lab coat, and safety goggles.
-
Waste Disposal: All solid and liquid waste must be segregated into specific "Cytotoxic/Teratogenic" waste streams, not general chemical waste.
Solubilization & Reconstitution Protocol
Solvent Selection Strategy
The choice of solvent is dictated by the competing needs of solubility (high in organics) and stability (low in water).
| Solvent | Solubility Rating | Suitability | Notes |
| Anhydrous DMSO | Excellent (>50 mM) | Recommended | Must be anhydrous (≤0.1% water) to prevent hydrolysis during storage. |
| Ethanol | Poor | Not Recommended | Low solubility; promotes transesterification risks over long periods. |
| Water/PBS | Insoluble | Forbidden for Stock | Immediate precipitation and rapid hydrolysis (t½ < 24h at pH 7.4). |
| DMF | Good | Alternative | Harder to remove; potential toxicity interference in cell assays. |
Preparation of Master Stock (50 mM)
Target Concentration: 50 mM is ideal for minimizing DMSO volume in downstream assays (typically <0.1% v/v final).
-
Equilibration: Allow the product vial to warm to room temperature (RT) inside a desiccator before opening. Reason: Prevents condensation of atmospheric moisture onto the cold hygroscopic powder.
-
Weighing: Weigh the specific amount of Thalidomide-O-C6-OH (MW ≈ 374.4 g/mol ).
-
Solvent Addition: Add Anhydrous DMSO (Molecular Biology Grade).
-
Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Desired Conc (M)]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 5 minutes (35-40 kHz).
-
Visual Check: Solution must be optically clear and colorless to pale yellow.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) using amber polypropylene microtubes.
-
Why: Thalidomide derivatives are light-sensitive. Repeated freeze-thaw cycles introduce moisture, accelerating ring hydrolysis.
-
Storage Stability & Conditions
The stability of Thalidomide-O-C6-OH is governed by the hydrolysis rate of the glutarimide ring, which is pH- and temperature-dependent.
| State | Temperature | Container | Shelf Life | Stability Mechanism |
| Solid Powder | -20°C | Amber Glass/Vial | > 2 Years | Kinetic trap; minimal hydrolysis in absence of water. |
| DMSO Stock | -80°C | Amber PP Tube | 6-12 Months | Viscosity of DMSO at -80°C halts molecular diffusion/reaction. |
| DMSO Stock | -20°C | Amber PP Tube | < 1 Month | Slow hydrolysis possible if DMSO absorbs moisture. |
| Aqueous Media | 37°C | Cell Culture Plate | < 24 Hours | Rapid hydrolysis of imide bonds at pH 7.4. |
The Hydrolysis Pathway (Mechanism)
Understanding the degradation is key to troubleshooting. The glutarimide ring undergoes nucleophilic attack by water (or hydroxide ions), opening the ring to form a carboxylic acid derivative (phthaloyl glutamine analogue), which is inactive for CRBN recruitment.
Figure 1: Degradation pathway of the glutarimide ring. The active PROTAC precursor is converted to an inactive acid form upon exposure to moisture and physiological pH.
Usage & Dilution Workflow (Self-Validating System)
To ensure experimental reproducibility, follow this "Just-In-Time" preparation method.
Workflow Diagram[2]
Figure 2: Step-by-step workflow for moving from storage to assay conditions, emphasizing the visual QC step.
Step-by-Step Protocol
-
Thaw: Remove one aliquot from -80°C storage. Thaw at RT in the dark.
-
QC Check: Hold the tube against a light source.
-
Intermediate Dilution (The "Crash" Prevention Step):
-
Do not pipette 50 mM stock directly into 10 mL of media. The high local concentration will cause immediate precipitation.
-
Prepare a 10x Intermediate by diluting the stock 1:100 into pre-warmed media (e.g., 5 µL stock into 495 µL Media). Mix rapidly by pipetting.
-
-
Final Application: Add the 10x Intermediate to your cells/reaction to achieve 1x concentration.
-
Time Constraint: Once diluted into aqueous media, the clock starts. Apply to cells within 15 minutes .
Quality Control (QC) Validation
If stock integrity is suspected (e.g., unexpected loss of potency), perform analytical validation.
-
Method: LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Detection: UV 254 nm and MS (ESI+).
-
Pass Criteria: Single peak at expected MW.
-
Fail Criteria: Appearance of a secondary peak with Mass = MW + 18 Da (Hydrolysis product).
References
-
Bartlett, J. B., et al. (2004).[1] "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314–322.[1]
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic teratogenicity." Nature Structural & Molecular Biology, 21, 803–809.
-
Toure, M., & Crews, C. M. (2016). "Small-Molecule PROTACs: New Approaches to Protein Degradation." Angewandte Chemie International Edition, 55(6), 1966-1973.
-
Cayman Chemical. (2022).[4] "Thalidomide Product Information & Solubility Data." Cayman Chemical Datasheet.
-
Selleck Chemicals. (2023).[5] "Thalidomide-O-C6-OH Handling Instructions." SelleckChem Protocol.
Sources
Technical Support Center: Improving Solubility of Thalidomide-O-C6-OH PROTACs
Role: Senior Application Scientist Subject: Troubleshooting Solubility, Formulation, and Linker Design for Thalidomide-Alkyl-Linker Conjugates Reference Ticket: #THAL-C6-SOL-001
Executive Summary
You are likely encountering "brick dust" precipitation with Thalidomide-O-C6-OH (and its downstream PROTACs). This is a known physicochemical bottleneck. The combination of the rigid, planar phthalimide core (poorly soluble) with a lipophilic hexyl (C6) chain creates a molecule with high crystallinity and high LogP, resisting dissolution in aqueous media.
This guide provides three tiers of solutions:
-
Tier 1 (Formulation): Immediate "rescue" protocols for biological assays using cosolvents and carriers.
-
Tier 2 (Synthesis): Handling the insoluble intermediate during conjugation.
-
Tier 3 (Structural Optimization): Strategic linker redesign for future iterations.
Part 1: Diagnostic & Decision Matrix
Before altering your molecule, determine if the issue is Kinetic (dissolution rate) or Thermodynamic (saturation limit).
Troubleshooting Decision Tree
Part 2: Frequently Asked Questions (Technical Solutions)
Q1: My compound crashes out immediately when I dilute my DMSO stock into cell culture media. How can I fix this for IC50 assays?
Diagnosis: This is "solvent shock." The hydrophobic C6 chain and thalidomide core agglomerate the moment the DMSO concentration drops below 1%.
Solution: You must create a "solvation buffer" using a surfactant or carrier before the final dilution.
Protocol A: The "TargetMol" Cosolvent System This recipe is validated for hydrophobic E3 ligase ligands [1].
| Component | Percentage (v/v) | Role |
| DMSO | 10% | Primary solvent (Stock) |
| PEG300 | 40% | Cosolvent (prevents aggregation) |
| Tween-80 | 5% | Surfactant (micelle formation) |
| Saline/PBS | 45% | Aqueous base |
Step-by-Step:
-
Dissolve Thalidomide-O-C6-OH in 100% DMSO to create a high-concentration stock (e.g., 80 mg/mL). Sonication is mandatory.
-
Add PEG300 to the DMSO stock. Vortex.
-
Add Tween-80 .[1] Vortex.
-
Add warm Saline (37°C) last.
-
Result: A clear stable solution at ~3.3 mg/mL. Dilute this working solution into your cell media.
Q2: I need to dose this in mice (IP/PO). DMSO/Water isn't working. What is the gold standard formulation?
Diagnosis: Simple cosolvents often fail in vivo due to rapid precipitation in the peritoneal cavity or GI tract.
Solution: Complexation with Hydroxypropyl-
Protocol B: Cyclodextrin Complexation
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in sterile water or saline. -
Acidification (Optional but recommended): Slight acidification (pH 4-5) can stabilize thalidomide against spontaneous hydrolysis [2].
-
Complexation: Add your Thalidomide-O-C6-OH solid to the vehicle.
-
Energy Input: Sonicate for 20 minutes, then stir at room temperature for 4 hours.
-
Filtration: Filter through a 0.22
m PVDF filter to remove un-complexed "brick dust."
Q3: Why is the C6 (alkyl) linker so much worse than PEG? Should I switch?
Diagnosis: The C6 linker is purely lipophilic. It adds no hydrogen bond acceptors.
-
Alkyl (C6): Increases LogP. Drives entropy-driven aggregation (hydrophobic effect).
-
PEG (Polyethylene Glycol): Amphiphilic. The ether oxygens accept hydrogen bonds from water, creating a "hydration shell" that masks the hydrophobic thalidomide core [3].
Recommendation: If you are in the design phase, switch to a PEG2 or PEG3 linker . Data shows that PEG linkers often maintain degradation potency (Cereblon binding is tolerant to this change) while significantly lowering LogD and improving solubility [4].
Visualizing the Mechanism:
Q4: I am trying to run an NMR of the intermediate, but the peaks are broad/missing. Is it pure?
Diagnosis: It is likely pure but aggregating in the NMR tube. Thalidomide-O-C6-OH stacks in solution (
Solution: Break the aggregation.
-
Solvent: Do not use CDCl
. Use DMSO-d . -
Additives: If still broad in DMSO, add a drop of TFA-d (Deuterated Trifluoroacetic acid) to break intermolecular H-bonds.
-
Temperature: Run the NMR at 50°C (323K) . Heat increases solubility and tumbling rate, sharpening the peaks.
Part 3: Synthesis & Handling Guide
When reacting Thalidomide-O-C6-OH with your target ligand (Warhead):
-
Reaction Solvent: Avoid DCM or THF if possible. Use DMF or DMAc (Dimethylacetamide) for coupling reactions. These polar aprotic solvents solvate the thalidomide core better.
-
Purification:
-
Flash Column: These compounds often streak on silica. Add 1% Triethylamine to your eluent (DCM/MeOH) to reduce streaking.
-
Precipitation: Use the poor solubility to your advantage. After the reaction in DMF, pour the mixture into ice-cold water . The product often precipitates as a solid, allowing filtration instead of extraction.
-
References
-
T. Loftsson et al. (2020). Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. Retrieved from [Link]
Sources
Technical Guide: Optimizing Linker Length in CRBN-Recruiting PROTACs
Based on your request, I have designed this technical guide to function as a high-level support resource for medicinal chemists and chemical biologists. It focuses on the critical "linkerology" parameters defining the efficacy of Cereblon (CRBN)-recruiting PROTACs.
Executive Summary: The "Goldilocks" Principle in Linker Design
In PROTAC design, the linker is not merely a passive connector; it is a thermodynamic lever.[1] The transition from a C4 (butyl) to a C6 (hexyl) or C8 (octyl) alkyl chain alters the free energy of the Ternary Complex ($ \Delta G_{ternary} $).[1]
-
Thalidomide-O-C4-OH (Short): High risk of steric clash between the E3 ligase (CRBN) and the Protein of Interest (POI).[1] Often results in negative cooperativity (
).[1] -
Thalidomide-O-C6-OH (Intermediate): Frequently the empirical optimum .[1] It provides sufficient distance to bridge the protein-protein interface (PPI) while maintaining enough structural rigidity to minimize the entropic penalty (
) of binding.[1] -
Thalidomide-O-C8-OH (Long): Increases conformational freedom .[1] While this resolves steric clashes, it often incurs a higher entropic cost (the "floppy linker" problem) and increases lipophilicity (LogP), potentially compromising solubility and bioavailability.[1]
Decision Framework: Linker Optimization
Before synthesizing a library, use this logic flow to determine if you should deviate from the standard C6 linker.
Figure 1: Decision tree for troubleshooting linker length based on initial biological data.
Synthesis Protocol & Troubleshooting
Context: The synthesis of Thalidomide-O-C6-OH (and its analogs) typically proceeds via nucleophilic aromatic substitution (
Standard Protocol: Alkylation of 4-Hydroxythalidomide
Reagents: 4-Hydroxythalidomide (1.0 eq), 6-Bromo-1-hexanol (1.2 eq),
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-hydroxythalidomide in anhydrous DMF (0.1 M concentration). Note: Thalidomide derivatives are prone to hydrolysis; ensure DMF is dry.[1]
-
Deprotonation: Add
and stir at room temperature for 30 mins. The solution may darken (phenoxide formation).[1] -
Alkylation: Add 6-Bromo-1-hexanol dropwise. Heat to
. -
Monitoring: Monitor by LC-MS. Look for product mass
. -
Workup: Dilute with water (10x volume). The product often precipitates.[1] If not, extract with EtOAc.[1]
-
Purification: Flash chromatography (DCM:MeOH gradient).
Troubleshooting Synthesis Issues
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Glutarimide Ring | Reaction pH too high or water present.[1] | Use anhydrous DMF.[1] Switch base to weaker base (e.g., |
| N-Alkylation (Imide) | Competitive alkylation at the glutarimide nitrogen.[1] | This is a common side reaction.[1] Ensure 4-hydroxythalidomide is fully deprotonated before adding alkyl halide.[1] Use a bulky base or protect the glutarimide N (e.g., BOM group) if yield is critical.[1] |
| Incomplete Conversion | Poor nucleophilicity of the phenol.[1] | Add catalytic KI (Finkelstein condition) to convert alkyl bromide to iodide in situ.[1] |
| Poor Solubility of C8 Analog | Lipophilicity of octyl chain.[1] | Use DMSO instead of DMF. For workup, avoid pure water precipitation; use brine/EtOAc extraction immediately.[1] |
Biological Assay Troubleshooting (FAQ)
Q1: I synthesized the C4 analog, but the is significantly worse than the C6. Why?
Technical Insight: The C4 linker (butyl) is likely too short, preventing the formation of a productive ternary complex.[1]
-
Mechanism: The E3 ligase and POI surfaces may be colliding ("clashing") before the linker is fully extended, or the linker forces them into a repulsive orientation.
-
Diagnostic: Perform a Ternary Complex Formation Assay (e.g., TR-FRET or AlphaLISA).[1]
-
Result: If you see binary binding to CRBN and POI separately, but no ternary signal, the linker is too short.[1]
-
-
Solution: Move to C6 or C8. If C6 fails, try a PEG linker (e.g., PEG2) which has different flexibility characteristics than alkyl chains.[1]
Q2: The C8 analog binds well in biophysical assays but shows poor degradation in cells.
Technical Insight: This is a classic Permeability vs. Potency disconnect.[1]
-
Mechanism:
-
Permeability: Adding 8 carbons increases LogP (lipophilicity).[1] The compound may be getting trapped in the membrane or has poor solubility in media.
-
Entropy: The long alkyl chain is "floppy."[1] The entropic penalty of freezing this flexible linker into a specific conformation for ternary complex formation is high.
-
-
Diagnostic: Check the PAMPA (permeability) data.[1] If permeability is low, the C8 chain is too lipophilic.[1]
-
Solution: Replace the C8 alkyl chain with a PEG3 linker (similar length, better solubility) or introduce rigidifying elements (e.g., an alkyne or phenyl ring) into the linker to reduce the entropic penalty.[1]
Q3: How do I interpret the "Hook Effect" regarding linker length?
Technical Insight: The Hook Effect (loss of degradation at high concentrations) is driven by the formation of binary complexes (PROTAC-POI and PROTAC-E3) competing with the ternary complex.[1]
-
Observation: If your C6 analog shows a Hook Effect at 1
, but the C8 analog shows it at 10 :-
The C6 analog likely forms a more cooperative ternary complex (higher stability), leading to saturation of the degradation machinery at lower concentrations.[1]
-
The C8 analog likely has lower cooperativity , meaning it requires higher concentrations to drive ternary complex formation, delaying the Hook Effect but also reducing potency (
).[1]
-
Physicochemical Property Comparison
The following table summarizes the theoretical shift in properties when moving from C4 to C8.
| Property | Thalidomide-O-C4-OH | Thalidomide-O-C6-OH | Thalidomide-O-C8-OH |
| Linker Length (approx.) | ~6 Å | ~9 Å | ~12 Å |
| Flexibility | Low (Rigid) | Moderate (Optimal) | High (Entropic Penalty) |
| Hydrophobicity (cLogP) | Baseline | +0.8 vs C4 | +1.6 vs C4 |
| Aq.[1] Solubility | Moderate | Moderate/Low | Low |
| Steric Risk | High (Clash likely) | Low | Very Low |
| Primary Failure Mode | Steric hindrance | N/A (Benchmark) | Permeability / Entropy |
References
-
Impact of linker length on the activity of PROTACs. Molecular BioSystems, 2011.[1][2]
-
Current strategies for the design of PROTAC linkers: a critical review.Exploration of Targeted Anti-tumor Therapy, 2020.
- Key Finding: Reviews the transition from alkyl to PEG linkers and the impact on physicochemical properties.
-
Thalidomide-O-C6-NH2 hydrochloride Product D
- Key Finding: Provides physicochemical data and handling instructions for C6-linker thalidomide deriv
-
Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry, 2002.[1][4]
-
Key Finding: foundational chemistry for modifying the phthalimide ring.[1]
-
Sources
Troubleshooting low yields in Thalidomide-O-C6-OH etherification
Topic: Troubleshooting Low Yields in Etherification of 4-Hydroxythalidomide
To: Research Scientists & Medicinal Chemists (PROTAC/Degrader Development) From: Senior Application Scientist, Technical Support Division Subject: Diagnostic & Optimization Guide for Linker Attachment (Thalidomide-O-C6-OH)
Executive Summary & Mechanistic Context[1][2][3][4][5][6]
The synthesis of Thalidomide-O-C6-OH (4-(6-hydroxyhexyloxy)thalidomide) is a critical gateway step in PROTAC design, linking the Cereblon (CRBN) ligand to a target protein ligand. While theoretically a simple etherification, this reaction is notoriously capricious due to the ambident nucleophilicity of 4-hydroxythalidomide and the chemical fragility of the glutarimide ring.
The Core Challenge: You are balancing three competing pathways:
-
Pathway A (Desired): O-Alkylation of the phenol (pKa ~7.5).
-
Pathway B (Impurity): N-Alkylation of the imide (pKa ~10.5).
-
Pathway C (Degradation): Base-mediated hydrolysis of the glutarimide ring.
This guide provides a systematic troubleshooting workflow to isolate which pathway is destroying your yield and how to correct it.
Diagnostic Workflow
Before altering your protocol, identify the failure mode using this logic tree.
Figure 1: Diagnostic logic for isolating failure modes in thalidomide etherification.
Troubleshooting Guide & FAQs
ISSUE 1: The "Black Tar" Scenario (Ring Hydrolysis)
Symptom: The reaction mixture turns dark brown/black. LCMS shows multiple polar peaks. Acidic workup yields a sticky solid that is not the product. Root Cause: The glutarimide ring of thalidomide is unstable in basic conditions (pH > 10) or aqueous base, especially at elevated temperatures (>60°C). Hydroxide or strong carbonate bases attack the imide carbonyls, opening the ring to form amic acids.
Q: I used K2CO3 in DMF at 80°C. Why did it decompose? A: At 80°C, carbonate bases in wet DMF can generate enough hydroxide concentration (via equilibrium with trace water) to rapidly hydrolyze the ring.
-
Corrective Action:
-
Lower Temperature: Limit reaction temperature to 50–60°C .
-
Dry Solvents: Use anhydrous DMF or DMSO.
-
Base Switch: Switch to a milder base system like NaHCO3 or KF/Alumina , or strictly control stoichiometry (1.05 eq of K2CO3).
-
ISSUE 2: Regioselectivity (N- vs. O-Alkylation)
Symptom: A product forms with the correct mass, but the NMR shift is wrong (e.g., the triplet for the O-CH2 is missing or shifted). Root Cause: The imide nitrogen (pKa ~10.5) competes with the phenol (pKa ~7.5). While the phenol is more acidic, the imide anion is a competent nucleophile if the base is too strong or in large excess.
Q: How do I ensure O-alkylation over N-alkylation? A: Leverage the pKa difference.
-
Use Weak Bases: Use bases that can deprotonate the phenol but struggle to deprotonate the imide. Potassium Carbonate (K2CO3) is standard, but Cesium Carbonate (Cs2CO3) is riskier due to the "Cesium Effect" enhancing overall nucleophilicity.
-
Stoichiometry: Do not use >1.5 equivalents of base.
-
Solvent Effect: Hydrogen-bond accepting solvents (DMF, DMSO) solvate the cation, leaving the phenoxide "naked" and more reactive.
ISSUE 3: Incomplete Conversion (Stalled Reaction)
Symptom: Starting material persists despite heating. Root Cause: Poor leaving group on the linker or steric hindrance. 6-bromohexan-1-ol is a secondary-tier electrophile compared to iodides.
Q: Can I add KI to speed it up? A: Yes. This is the Finkelstein Modification .
-
Protocol: Add 10–20 mol% Potassium Iodide (KI). This converts the alkyl bromide to a highly reactive alkyl iodide in situ.
-
Leaving Group Upgrade: If the bromide fails, convert the alcohol on your linker to a Tosylate (OTs) or Mesylate (OMs) before reaction. These are superior leaving groups.
Optimized Experimental Protocols
Method A: Optimized SN2 (The "Standard" Approach)
Best for: Scalability and cost-efficiency.
Reagents:
-
4-Hydroxythalidomide (1.0 eq)
-
6-Bromohexan-1-ol (1.2 eq)
-
Anhydrous K2CO3 (1.5 eq)
-
KI (0.1 eq - Catalytic)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Dissolution: Dissolve 4-hydroxythalidomide in anhydrous DMF under N2 atmosphere. The solution will be yellow.
-
Deprotonation: Add K2CO3. Stir at Room Temperature (RT) for 15 minutes. The color may deepen to orange (phenoxide formation).
-
Addition: Add 6-bromohexan-1-ol and catalytic KI.
-
Reaction: Heat to 50°C (Do not exceed 60°C). Monitor by TLC/LCMS every 2 hours. Reaction typically takes 4–16 hours.
-
Workup (Critical):
Method B: Mitsunobu Reaction (The "Nuclear" Option)
Best for: High regioselectivity and avoiding base-mediated hydrolysis.
Reagents:
-
4-Hydroxythalidomide (1.0 eq)
-
1,6-Hexanediol (3.0 eq - Excess prevents dimerization) OR Mono-protected hexanediol.
-
Triphenylphosphine (PPh3) (1.5 eq)[3]
-
DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF (0.1 M)
Step-by-Step:
-
Setup: Dissolve 4-hydroxythalidomide, the alcohol linker, and PPh3 in anhydrous THF. Cool to 0°C.[1][3][4]
-
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to RT and stir overnight.
-
Workup: Concentrate and purify via column chromatography.
-
Note: Removing Triphenylphosphine oxide (TPPO) is the main headache here. Use a solvent gradient starting with high non-polar ratios.
-
Comparative Data Analysis
Table 1: Base & Solvent Effects on Yield
| Base | Solvent | Temp (°C) | Yield | Primary Issue |
| K2CO3 | DMF | 50 | 75-85% | Optimal Balance |
| K2CO3 | DMF | 90 | <30% | Ring Hydrolysis (Black Tar) |
| NaH | DMF | 0 -> RT | 40% | N-alkylation / Over-reaction |
| Et3N | THF | Reflux | <10% | Base too weak / Poor kinetics |
| Cs2CO3 | Acetone | Reflux | 60% | Good, but slower than DMF |
Reaction Pathway Visualization
Figure 2: Competing reaction pathways. Control of temperature and base strength is required to favor the green path over the red paths.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512, 49–53. Link
-
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. Link
-
Muller, G. W., et al. (1996). Amino-Substituted Thalidomide Analogs: Potent Inhibitors of TNF-α Production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Conditions. Link
-
Master Organic Chemistry. (2020). The Williamson Ether Synthesis.[5][6][7] Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. chegg.com [chegg.com]
- 6. reddit.com [reddit.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Technical Support Center: Optimizing Solvents for Thalidomide-O-C6-OH Conjugation
[1]
Topic: Alternative Solvents & Troubleshooting for Thalidomide-Linker Chemistry Audience: Medicinal Chemists, Process Chemists, and PROTAC Researchers Version: 1.0
Executive Summary & Solvent Selection Strategy
The Challenge: The conjugation of Thalidomide-O-C6-OH (typically 4-((6-hydroxyhexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a critical step in PROTAC synthesis.[1] The standard reliance on DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) stems from the poor solubility of the thalidomide moiety.[1] However, these solvents present severe downstream bottlenecks:
-
High Boiling Points: Difficult removal requires high vacuum or extensive water washes.[1]
-
Hydrolytic Instability: Extensive aqueous workups to remove DMF risk opening the glutarimide ring (hydrolysis), destroying the E3 ligase binding affinity.[1]
-
Toxicity: Regulatory pressure is shifting away from Class 2 solvents.[1]
The Solution: We recommend transitioning to "Green & Clean" alternatives where solubility permits. The primary recommendation is 2-Methyltetrahydrofuran (2-MeTHF) and Acetonitrile (MeCN) .[1]
Solvent Performance Matrix
| Feature | DMF / DMSO (Legacy) | 2-MeTHF (Recommended) | Acetonitrile (Alternative) | CPME (Specialized) |
| Solubility (Thalidomide) | Excellent | Good (often requires mild heat) | Moderate | Low |
| Boiling Point | 153°C / 189°C | 80°C | 82°C | 106°C |
| Water Miscibility | Miscible (Hard to extract) | Limited (Easy extraction) | Miscible | Immiscible |
| Workup Efficiency | Low (Lyophilization/Wash) | High (Direct phase cut) | Medium (Evaporation) | High |
| Glutarimide Stability | Risk during aqueous wash | Protected (Fast separation) | Good | Excellent |
Technical FAQs & Troubleshooting
Category A: Solvent Substitution & Solubility[2][3]
Q1: Can I completely replace DMF with 2-MeTHF for the Mitsunobu reaction of Thalidomide-O-C6-OH? A: Yes, in most cases.[1] 2-MeTHF is an excellent solvent for Mitsunobu reactions.[1]
-
Why: It has a higher boiling point than THF (allowing higher reaction temps if needed) and separates cleanly from water.[1]
-
Protocol Adjustment: If the Thalidomide-linker precursor does not fully dissolve at RT, heat the 2-MeTHF to 40°C to dissolve, then cool to 0°C/RT immediately before adding DIAD/DEAD. The reaction often proceeds even if a fine suspension forms upon cooling.[1]
Q2: My Thalidomide-O-C6-OH precipitates when I switch to Acetonitrile. What should I do? A: This is a common issue with "Brick dust" thalidomide derivatives.
-
Cosolvent Strategy: Do not revert to 100% DMF. Use a 9:1 mixture of MeCN:DMF or MeCN:NMP .[1] This small amount of polar aprotic solvent maintains solubility while keeping the bulk solvent volatile enough for rotary evaporation.[1]
-
Alternative: Use Gamma-Valerolactone (GVL) as a biodegradable, high-boiling replacement for NMP if green chemistry is a priority, though workup will require extraction.[1]
Category B: Reaction Integrity (Stability)[1]
Q3: I see a +18 mass unit byproduct (M+18) in LCMS. Is this wet solvent? A: No, this is likely hydrolysis of the glutarimide ring (ring-opening to the carboxylic acid/amide).[1]
-
Cause: This occurs if you use aqueous bases (e.g., NaOH, LiOH) or if the reaction mixture in DMF/DMSO is exposed to moisture for prolonged periods.[1]
-
Prevention:
Q4: The Mitsunobu reaction failed (no product, recovered starting material). A: The aliphatic hydroxyl group on the C6 linker is a good substrate, but the pKa of the nucleophile (Warhead-OH or NH) matters.[1]
-
Check pKa: If the nucleophile pKa is > 11, Mitsunobu is difficult.
-
Order of Addition: Mix Thalidomide-Linker + Warhead + PPh3 first in 2-MeTHF. Add DIAD dropwise last at 0°C.
-
Troubleshoot: If standard Mitsunobu fails, convert the -OH to a Tosylate (OTs) or Iodide (using I2/PPh3) and perform an SN2 reaction using K2CO3 in Acetone or MeCN .
Optimized Experimental Protocols
Protocol A: Green Mitsunobu Conjugation (2-MeTHF)
Best for conjugating Thalidomide-O-C6-OH to Phenolic/Acidic Warheads.[1]
-
Setup: In a flame-dried flask under N2, dissolve Thalidomide-O-C6-OH (1.0 equiv), Target Ligand (Warhead) (1.0–1.2 equiv), and Triphenylphosphine (PPh3) (1.5 equiv) in anhydrous 2-MeTHF (0.1 M concentration).
-
Note: If solubility is poor, warm to 40°C, then cool to RT.
-
-
Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by LCMS (typically 2–16 h).[1]
-
Workup (The Green Advantage):
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Protocol B: Activation via Tosylation (Two-Step)
Use this if Mitsunobu fails or if the Warhead contains incompatible amines.[1]
Step 1: Tosylation
-
Dissolve Thalidomide-O-C6-OH in DCM (or MeCN).[1]
-
Add TsCl (1.2 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv).[1]
-
Stir at RT until conversion is complete. Wash with 1M HCl (rapidly) and Brine.[1] Concentrate.
Step 2: SN2 Conjugation
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on solubility and reaction type, prioritizing green chemistry.
Figure 2: Glutarimide Stability Pathway
Caption: Mechanism of glutarimide ring hydrolysis in aqueous base, highlighting the critical need for anhydrous/mild conditions.
References
-
Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem. [Link][1]
-
Mullard, A. (2019).[1] "Targeted protein degraders crowd into the clinic."[1] Nature Reviews Drug Discovery. [Link][1]
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]
-
Bartlett, D. W., & Gilbert, A. M. (2022).[1] "Practical Tips for PROTAC Synthesis." Journal of Medicinal Chemistry. (Cited for glutarimide stability protocols).[1] [Link]
-
Reichart, B., et al. (2021).[1][3] "General Considerations for the Synthesis of PROTACs." Methods in Molecular Biology. [Link][1]
Technical Comparison Guide: Thalidomide-O-C6-OH Linker System vs. Free Thalidomide
Executive Summary: The Linker Penalty Analysis
Objective: This guide evaluates the binding integrity of Thalidomide-O-C6-OH (a critical PROTAC intermediate) against Free Thalidomide (the parent ligand) in a Cereblon (CRBN) competition assay.
The Core Question: In Targeted Protein Degradation (TPD), functionalizing an E3 ligase ligand with a linker often alters its binding affinity. Does the addition of a hexyloxy-hydroxyl (O-C6-OH) chain at the C4-position of the phthalimide ring compromise CRBN engagement?
Verdict: The Thalidomide-O-C6-OH derivative generally retains high affinity for CRBN, often comparable to the parent compound, making it a validated scaffold for PROTAC development. However, the increased hydrophobicity of the C6 linker requires modified solubility protocols compared to the native drug.
Mechanistic Foundation
To understand the comparison, we must visualize the thermodynamic competition. We utilize a Fluorescence Polarization (FP) format where a fluorescent tracer (e.g., Cy5-Thalidomide) bound to CRBN is displaced by the test compound.[1]
The Competition Equilibrium
The assay relies on the "Law of Mass Action." As the concentration of the competitor (Thalidomide or Thalidomide-O-C6-OH) increases, it displaces the Tracer, causing a drop in polarization (mP).
Caption: Kinetic displacement mechanism. High mP indicates tracer binding; decreasing mP indicates successful competition by the test molecule.
Comparative Analysis: Technical Specifications
The following table contrasts the physicochemical and functional properties of the parent drug versus the linker-derivative.
| Feature | Free Thalidomide (Parent) | Thalidomide-O-C6-OH (Derivative) | Impact on Assay |
| Molecular Weight | ~258.23 Da | ~372.4 Da | Derivative is bulkier; requires wider pore size if using dialysis. |
| Solubility (DMSO) | High (>50 mM) | High (>50 mM) | Critical: C6 chain increases lipophilicity. Risk of precipitation in aqueous buffer if >1% DMSO. |
| Binding Mode | Buried in Tri-Trp pocket (Trp380, Trp386, Trp400). | Glutarimide binds Tri-Trp; Linker exits via solvent-exposed channel. | Linker must not clash with the loop region of CRBN. |
| Stereochemistry | Typically Racemic (converts in solution). | Often synthesized as Racemic or (S)-enantiomer. | Note: (S)-isomer binds 10x tighter.[2][3][4][5] Verify the enantiomeric purity of your C6-OH batch. |
| IC50 (Approx) | 2.0 - 3.0 µM (Racemic) | 1.5 - 4.0 µM (Dependent on linker exit vector). | Result: Affinity is usually maintained or slightly improved due to hydrophobic contacts. |
Expert Insight: The "Exit Vector" Effect
Thalidomide binds CRBN with the glutarimide ring buried deep in the pocket. The phthalimide ring is solvent-exposed.[6]
-
Free Thalidomide: No steric clashes at the solvent interface.
-
Thalidomide-O-C6-OH: The oxygen attachment is typically at the C4 position (4-hydroxythalidomide core). Structural biology (Fischer et al., 2014) confirms that the C4 position points out of the pocket, accommodating the C6 linker without disrupting the critical hydrogen bonds of the glutarimide ring. This is why the C6-OH derivative is a successful competitor.
Validated Experimental Protocol (Fluorescence Polarization)
Prerequisites:
-
Protein: DDB1-CRBN Complex (Full length or TBD domain). Note: CRBN is unstable alone; always use the DDB1 complex.
-
Tracer: Cy5-Thalidomide (Excitation 630nm / Emission 695nm).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP (Essential for CRBN stability).
Workflow Diagram
Caption: Standardized 384-well plate workflow for high-throughput competitive binding analysis.
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve Thalidomide-O-C6-OH and Free Thalidomide in 100% DMSO to 10 mM.
-
Perform a 12-point serial dilution (1:3) in DMSO.
-
Critical: Ensure final DMSO concentration in the assay well is <1% (ideally 0.5%) to prevent protein denaturation.
-
-
Protein Dispensing:
-
Dilute DDB1-CRBN to 2x the Kd concentration (typically ~200 nM final, so prepare 400 nM).
-
Dispense 10 µL into the assay plate (Black, low-binding 384-well).
-
-
Tracer Addition:
-
Dilute Cy5-Thalidomide Tracer to 10 nM (final concentration in well).
-
Add 10 µL of Tracer solution to the wells.
-
-
Equilibration:
-
Spin down the plate (1000 x g, 1 min).
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Detection:
-
Measure Fluorescence Polarization (mP) on a multi-mode reader (e.g., BMG PHERAstar or PerkinElmer EnVision).
-
Data Interpretation & Expected Results
When analyzing the data, you will generate dose-response curves. The key metric is the IC50 (Half-maximal inhibitory concentration).
Representative Data Comparison
Note: Values are representative of standard commercial CRBN assay kits (e.g., BPS Bioscience, Cisbio).
| Compound | IC50 (nM) | Ki (nM)* | Interpretation |
| Free Thalidomide | 2,500 | ~1,200 | Baseline. Moderate affinity. Defines the reference window. |
| Thalidomide-O-C6-OH | 2,100 | ~1,000 | Bio-equivalent. The C6 linker does not disrupt binding; it may slightly enhance it due to hydrophobic interactions at the pocket entrance. |
| Pomalidomide (Control) | 150 | ~70 | High Affinity Control. Should always be run to validate assay sensitivity. |
*Ki calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd).
Troubleshooting: The "Hook Effect" & Solubility
If the Thalidomide-O-C6-OH curve drops sharply at high concentrations (precipitous loss of signal rather than sigmoidal), this indicates solubility issues .
-
Cause: The C6 chain makes the molecule waxy/lipophilic.
-
Solution: Verify no precipitate is forming. Add 0.01% BSA or increase Tween-20 to 0.05% to stabilize the hydrophobic linker in solution.
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[5][7] Nature, 512(7512), 49–53.
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
-
BPS Bioscience. (2024). Cereblon Binding Assay Kit (FP) Protocol.[1]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.
-
Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology, 14, 706–714.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Negative Control Synthesis for Thalidomide-O-C6-OH PROTACs
Executive Summary: The Imperative of Structural Negative Controls
In Targeted Protein Degradation (TPD), the "Hook Effect" and non-specific binding often confound data interpretation. A reduction in protein levels can result from off-target toxicity or transcriptional modulation rather than bona fide proteasomal degradation. Therefore, a simple competition assay (adding free thalidomide) is insufficient.
The gold standard for validating Cereblon (CRBN)-based PROTACs is the use of a structural negative control . For degraders utilizing the Thalidomide-O-C6-OH warhead (a 4-hydroxythalidomide derivative with a hexyl linker), the requisite negative control is the
Why
Comparative Analysis: Active vs. Negative Control
The following table contrasts the functional properties of the active warhead precursor against its negative control.
| Feature | Active Precursor (Thalidomide-O-C6-OH) | Negative Control ( |
| Chemical Name | 4-((6-hydroxyhexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 4-((6-hydroxyhexyl)oxy)-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| CRBN Binding ( | ~200 - 400 nM (High Affinity) | > 50,000 nM (No Binding) |
| Mechanism | Recruits CRBN to POI | Sterically blocked from CRBN |
| Ternary Complex | Forms productive POI-PROTAC-CRBN complex | Fails to recruit CRBN; POI remains stable |
| H-Bond Donor | Glutarimide -NH present | Glutarimide -N-Me (Donor removed) |
| Use Case | Synthesis of active PROTAC | Validation of CRBN-dependence |
Mechanism of Action Visualization
The following diagram illustrates the mechanistic divergence between the active PROTAC and the negative control.
Figure 1: Mechanistic comparison. The N-methyl group (Negative Control) prevents CRBN recruitment, halting the ubiquitination cascade.
Synthesis Protocol: -Me-Thalidomide-O-C6-OH
Direct methylation of the final PROTAC is chemically risky due to potential alkylation of the linker's hydroxyl group or the POI ligand. The most robust route is convergent synthesis starting with the methylated glutarimide core.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
3-Hydroxyphthalic anhydride
-
3-Amino-1-methylpiperidine-2,6-dione hydrochloride (The
-methylated glutarimide core) -
6-Bromohexan-1-ol
-
Potassium carbonate (
) -
Pyridine / Acetic Anhydride
-
DMF (anhydrous)
Step-by-Step Methodology
Step 1: Synthesis of
-Methyl-4-Hydroxythalidomide
This step creates the non-binding thalidomide core.
-
Reaction: Dissolve 3-hydroxyphthalic anhydride (1.0 eq) and 3-amino-1-methylpiperidine-2,6-dione HCl (1.1 eq) in anhydrous pyridine.
-
Reflux: Heat the mixture to 110°C for 12–16 hours. The pyridine acts as both solvent and base.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in 1N HCl to precipitate the product.
-
Purification: Filter the solid, wash with water and cold methanol.
-
Yield/QC: Expect a yellow solid. Confirm by
H NMR (Look for the -Me singlet at ~3.1 ppm).
Step 2: Linker Attachment (Etherification)
This step attaches the hexyl linker to the 4-position phenol.
-
Setup: Dissolve
-methyl-4-hydroxythalidomide (from Step 1) in anhydrous DMF. -
Base Addition: Add
(2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide. -
Alkylation: Add 6-bromohexan-1-ol (1.2 eq). Note: If downstream chemistry requires it, use a TBDMS-protected alcohol, but for the "OH" warhead, the free alcohol is often tolerated if stoichiometry is controlled.
-
Heating: Heat to 60°C for 4–6 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over
. -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
-
Final Product:
-Me-Thalidomide-O-C6-OH .
Synthetic Workflow Diagram
Figure 2: Synthetic route for the negative control warhead. Key differentiation occurs at the starting glutarimide material.
Experimental Validation
To certify the negative control, you must perform the following assays side-by-side with the active PROTAC.
A. Biophysical Binding (TR-FRET / FP)
Protocol: Use a CRBN-DDB1 complex binding assay (e.g., PerkinElmer AlphaLISA or fluorescence polarization with a tracer).
-
Active PROTAC: Should show displacement of the tracer (
< 1 µM). -
Negative Control: Should show no displacement up to 100 µM.
-
Interpretation: This confirms that any downstream effects are NOT due to CRBN binding.
B. Cellular Degradation (Western Blot)
Protocol: Treat cells (e.g., MM1.S or HEK293) with increasing concentrations (0.1, 1, 10 µM) of both compounds for 16–24 hours.
-
Active PROTAC: Dose-dependent disappearance of the Target Protein.
-
Negative Control: Target Protein levels must remain unchanged relative to DMSO.
-
Rescue Experiment: Pre-treatment with MG132 (proteasome inhibitor) or MLN4924 (neddylation inhibitor) should rescue degradation induced by the active PROTAC.
C. Off-Target Cytotoxicity (CellTiter-Glo)
Protocol: 72-hour viability assay.
-
If the Negative Control kills cells at the same potency as the Active PROTAC, the toxicity is off-target (independent of degradation).
-
If the Active PROTAC is toxic but the Negative Control is not, the toxicity is likely mechanism-based (on-target).
References
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link
-
Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 25(1), 78-87. Link
The Expert's Guide to PROTAC Efficiency: A Head-to-Head Comparison of Thalidomide-O-C6-OH and Pomalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) success. Among the most widely utilized recruiters for the Cereblon (CRBN) E3 ligase are thalidomide and its analog, pomalidomide. This guide provides an in-depth, objective comparison of the efficiency of PROTACs constructed with a hydroxyl-functionalized C6-linker derivative of thalidomide (Thalidomide-O-C6-OH) versus those based on pomalidomide. We will delve into the underlying principles, present comparative experimental data, and provide detailed methodologies to empower you in the rational design of next-generation protein degraders.
The Central Role of the CRBN Ligand in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, PROTACs induce the degradation of specific target proteins. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, and the choice of E3 ligase ligand profoundly influences the efficiency of this complex formation and subsequent degradation.[1]
Thalidomide, a historical drug with a renewed purpose, and its more potent derivative, pomalidomide, are cornerstone ligands for recruiting the CRBN E3 ligase.[2][3] While both can effectively mediate protein degradation, subtle structural differences between them can translate into significant variations in PROTAC performance.
Comparative Analysis: Thalidomide vs. Pomalidomide as CRBN Recruiters
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[4] This enhanced affinity can contribute to more efficient formation of the ternary complex, a critical step for subsequent ubiquitination and degradation.[4]
Quantitative Performance Comparison: A Case Study on BRD4 Degradation
To illustrate the potential differences in performance, we can examine data from comparative studies of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 |
| ARV-825 | Pomalidomide | BRD4 | ~1 | >95 |
This data is illustrative and compiled from a comparative analysis by a commercial supplier.[5] Conditions for each PROTAC may not be identical.
In this comparison, the thalidomide-based PROTAC demonstrates a potent DC₅₀ in the sub-nanomolar range.[5] ARV-825, a well-characterized pomalidomide-based BRD4 degrader, also shows a highly potent DC₅₀ of approximately 1 nM and achieves a very high maximal degradation of over 95%.[5][6] While not a direct head-to-head comparison under identical conditions, this data suggests that both thalidomide and pomalidomide can be used to create highly effective PROTACs. The ultimate choice may depend on the specific POI and the overall architecture of the PROTAC.
The Underlying Science: Why the Choice of CRBN Ligand Matters
The efficiency of a PROTAC is not solely dependent on the binding affinity of the E3 ligase ligand. The interplay between the ligand, the linker, and the POI ligand is a complex, multifactorial relationship that governs the stability and conformation of the ternary complex.
Pomalidomide's structural modifications relative to thalidomide may lead to more favorable protein-protein interactions within the ternary complex, thereby enhancing its stability and promoting more efficient ubiquitination. Furthermore, the choice of the CRBN ligand can influence the neosubstrate profile of the PROTAC, potentially leading to different off-target effects.[5]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing the efficiency of different CRBN-recruiting PROTACs.
Caption: Mechanism of action of a CRBN-recruiting PROTAC.
Caption: Experimental workflow for comparing PROTAC efficiency.
Experimental Protocols: A Guide to Self-Validation
Reproducible and robust experimental data is the cornerstone of any comparative analysis. The following are detailed, step-by-step methodologies for key experiments to evaluate and compare the efficiency of your Thalidomide-O-C6-OH and Pomalidomide-based PROTACs.
Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol allows for the quantification of the target protein degradation induced by the PROTACs.
Materials:
-
Cell line expressing the protein of interest
-
Thalidomide-O-C6-OH and Pomalidomide-based PROTACs
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-treated control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTACs on the cells.
Materials:
-
Cell line of interest
-
PROTACs and DMSO
-
Cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTACs for a specified duration (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Plot cell viability against the PROTAC concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Conclusion: Navigating the Choice Between Thalidomide and Pomalidomide
Both thalidomide and pomalidomide are highly effective and validated CRBN ligands for the development of potent PROTACs. The available evidence suggests that pomalidomide, with its generally higher binding affinity for CRBN, may offer an advantage in achieving greater degradation potency in certain contexts.[4] However, the "best" choice is not universal and is highly dependent on the specific protein of interest, the linker chemistry, and the overall desired pharmacological profile of the PROTAC.
A thorough, head-to-head comparison using standardized experimental protocols, as outlined in this guide, is the most reliable approach to determine the optimal CRBN recruiter for your specific targeted protein degradation project. By carefully considering the biophysical and cellular performance of your PROTACs, you can make data-driven decisions to advance the development of novel and effective therapeutics.
References
- BenchChem. (2025). Comparative analysis of thalidomide and lenalidomide-based PROTACs.
- BenchChem. (2025). A Comparative Analysis of Thalidomide and Lenalidomide as CRBN Ligands in PROTACs.
- BOC Sciences. (2023, August 31). Thalidomide Analogs and Other CRBN Ligands in PROTACs.
- R&D Systems. (n.d.). Targeted Protein Degradation.
- ResearchGate. (2025, August 6). Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation.
- ScienceOpen. (n.d.). Degradation of proteins by PROTACs and other strategies.
- ResearchGate. (n.d.). Protein degraders -from thalidomide to new PROTACs | Request PDF.
- PubMed. (2022, September 5). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8.
- PubMed. (2024, April 29). Protein degraders - from thalidomide to new PROTACs.
- Enamine. (n.d.). Identifying Novel CRBN-Recruiting BRD4-PROTACs1.
- MDPI. (2023, March 2). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?.
- PMC. (n.d.). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4.
- ResearchGate. (2025, October 13). (PDF) Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?.
- PubMed. (2024, January 23). From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation.
- PubMed. (2021, June 5). Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders.
- ResearchGate. (2023, January 21). Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design.
- Discngine. (2021, April 22). Structure-based lead optimization of a PROTAC small-molecule in the BRD4-CRBN complex.
Sources
- 1. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of Thalidomide-O-C6-OH: A Comparative Guide to IKZF1/3 Degradation
In the rapidly evolving landscape of targeted protein degradation, the precise characterization of novel compounds is paramount. This guide provides an in-depth comparative analysis of Thalidomide-O-C6-OH, a novel thalidomide analogue, focusing on its selectivity for the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). Drawing upon established methodologies and providing field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of CRBN-mediated protein degradation and detail a suite of robust experimental protocols to rigorously assess the on-target potency and off-target profile of Thalidomide-O-C6-OH in comparison to established immunomodulatory drugs (IMiDs).
The Evolving Paradigm of Targeted Protein Degradation
The therapeutic potential of thalidomide and its analogues, such as lenalidomide and pomalidomide, has been revitalized by the discovery of their mechanism of action. These molecules function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] This complex, comprising CRBN, DDB1, CUL4A, and ROC1, is a key component of the ubiquitin-proteasome system.[5] By binding to CRBN, IMiDs induce the recruitment of "neosubstrates," proteins not typically targeted by this E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[3][6]
Among the most clinically relevant neosubstrates are the lymphoid transcription factors IKZF1 and IKZF3.[2][7][8] Their degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.[9] Therefore, for any novel thalidomide analogue like Thalidomide-O-C6-OH, a thorough evaluation of its ability to selectively degrade IKZF1 and IKZF3 is a critical step in its preclinical development.
Mechanistic Overview: The Journey to Degradation
The degradation of IKZF1 and IKZF3 by a thalidomide analogue is a multi-step process that can be interrogated at various stages to build a comprehensive selectivity profile. The journey begins with the binding of the molecule to CRBN, followed by the formation of a ternary complex with the target protein, leading to ubiquitination and proteasomal degradation.
Figure 2: Experimental workflow for comprehensive selectivity profiling.
Comparative Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in tables. Below are example tables with hypothetical data for Thalidomide-O-C6-OH, benchmarked against Lenalidomide and Pomalidomide.
Table 1: CRBN Binding Affinity and IKZF1/3 Degradation Potency
| Compound | CRBN Binding IC50 (nM) | IKZF1 DC50 (nM) | IKZF3 DC50 (nM) |
| Thalidomide-O-C6-OH | 150 | 50 | 25 |
| Lenalidomide | 250 | 100 | 40 |
| Pomalidomide | 50 | 20 | 10 |
DC50: Concentration required for 50% degradation of the target protein.
Table 2: Selectivity Profile Against Other Ikaros Family Members
| Compound (at 1 µM) | % IKZF1 Degradation | % IKZF3 Degradation | % IKZF2 Degradation | % IKZF4 Degradation | % IKZF5 Degradation |
| Thalidomide-O-C6-OH | >90% | >95% | <10% | <5% | <5% |
| Lenalidomide | >85% | >90% | <10% | <5% | <5% |
| Pomalidomide | >95% | >98% | <10% | <5% | <5% |
Detailed Experimental Protocols
Quantitative Proteomics for Unbiased Selectivity Profiling
This protocol outlines a stable isotope labeling by amino acids in cell culture (SILAC)-based quantitative mass spectrometry approach to identify proteins that are selectively degraded upon treatment with Thalidomide-O-C6-OH.
Principle: Cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. The "heavy"-labeled cells are treated with the compound, while the "light"-labeled cells serve as a control. The cell populations are then mixed, and protein abundance is quantified by mass spectrometry. A significant decrease in the heavy-to-light ratio for a particular protein indicates degradation.
Step-by-Step Protocol:
-
Cell Culture and Labeling:
-
Culture a human cell line (e.g., MM.1S multiple myeloma cells) in RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum.
-
For "heavy" labeling, use medium containing L-arginine-¹³C₆¹⁵N₄ and L-lysine-¹³C₆¹⁵N₂.
-
For "light" labeling, use medium with standard L-arginine and L-lysine.
-
Culture cells for at least six doublings to ensure complete incorporation of the labeled amino acids.
-
-
Compound Treatment:
-
Treat the "heavy"-labeled cells with the desired concentration of Thalidomide-O-C6-OH (e.g., 1 µM) for a specified duration (e.g., 4, 12, or 24 hours).
-
Treat the "light"-labeled cells with vehicle (e.g., DMSO) for the same duration.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and combine equal numbers of "heavy" and "light" cells.
-
Lyse the cells in a urea-based buffer and quantify the total protein concentration.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteines with iodoacetamide.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw data using a software suite like MaxQuant.
-
Identify and quantify peptides and proteins, calculating the heavy-to-light (H/L) ratios.
-
Proteins with a significantly decreased H/L ratio are considered potential degradation targets.
-
HiBiT Assay for Quantifying Degradation Kinetics
The HiBiT protein tagging system provides a sensitive and quantitative method to measure the kinetics of protein degradation in live cells.
Principle: A small 11-amino acid tag (HiBiT) is inserted into the endogenous locus of the target protein (IKZF1 or IKZF3) using CRISPR/Cas9. This tag has a high affinity for a larger, complementary polypeptide (LgBiT). When LgBiT is added to the cells, it binds to the HiBiT-tagged protein, forming a functional NanoLuc® luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of the target protein. [10] Step-by-Step Protocol:
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Generation of HiBiT-Tagged Cell Lines:
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Design a guide RNA (gRNA) to target the desired insertion site in the IKZF1 or IKZF3 gene.
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Design a donor DNA template containing the HiBiT tag sequence flanked by homology arms corresponding to the genomic sequence surrounding the insertion site.
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Co-transfect the gRNA, Cas9 nuclease, and donor DNA into the target cells (e.g., HEK293).
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Select and validate clonal cell lines for correct in-frame insertion of the HiBiT tag.
-
-
Assay Setup:
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Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.
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Prepare a serial dilution of Thalidomide-O-C6-OH and control compounds.
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Compound Treatment and Kinetic Measurement:
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Add the compounds to the cells.
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For real-time kinetic measurements, add a live-cell substrate for NanoLuc® luciferase (e.g., Endurazine™) and measure luminescence at regular intervals using a plate reader with a temperature-controlled chamber.
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For endpoint assays, treat the cells for the desired time, then add a lytic reagent containing the LgBiT protein and luciferase substrate, and measure luminescence.
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Data Analysis:
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Normalize the luminescent signal to a vehicle-treated control.
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Plot the percentage of remaining protein over time to determine the degradation rate.
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Generate dose-response curves to calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
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NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be adapted to monitor the formation of the ternary complex between CRBN, the degrader, and the target protein in live cells.
Principle: The target protein (IKZF1 or IKZF3) is expressed as a fusion with NanoLuc® luciferase (the BRET donor). CRBN is expressed as a fusion with HaloTag®, which can be labeled with a fluorescent ligand (the BRET acceptor). In the presence of a degrader that brings CRBN and the target protein into proximity, energy is transferred from the NanoLuc® donor to the fluorescent acceptor, resulting in a BRET signal. [11] Step-by-Step Protocol:
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Plasmid Construction and Transfection:
-
Generate expression vectors for NanoLuc®-IKZF1/3 and HaloTag®-CRBN.
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Co-transfect these plasmids into a suitable cell line (e.g., HEK293T).
-
-
Cell Plating and Labeling:
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Plate the transfected cells in a 96-well plate.
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Add the HaloTag® fluorescent ligand and incubate to allow for labeling.
-
-
Compound Addition and BRET Measurement:
-
Add the NanoLuc® substrate.
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Add serial dilutions of Thalidomide-O-C6-OH.
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Measure the luminescence at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., >600 nm).
-
-
Data Analysis:
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Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the BRET ratio upon compound addition indicates ternary complex formation.
-
Generate dose-response curves to determine the EC50 for ternary complex formation.
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Conclusion and Future Directions
The comprehensive profiling of novel thalidomide analogues like Thalidomide-O-C6-OH is a data-driven process that requires a suite of orthogonal assays. By systematically evaluating CRBN binding, ternary complex formation, degradation kinetics, and global proteome changes, researchers can build a robust understanding of a compound's selectivity and potential for therapeutic development. The methodologies outlined in this guide provide a validated framework for these critical investigations, ensuring scientific integrity and accelerating the journey from discovery to clinical application. As the field of targeted protein degradation continues to expand, the integration of such rigorous profiling strategies will be indispensable for the development of safe and effective new medicines.
References
- Krönke J, Udeshi ND, Narla A, Grauman P, Hurst SN, McConkey M, Svinkina T, Heckl D, Comer E, Li X, et al. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science. 2014; 343:301-5.
- Ito T, Ando H, Suzuki T, Ogura T, Hotta K, Imamura Y, Yamaguchi Y, Handa H.
- Lu G, Middleton RE, Sun H, Naniong M, Ott CJ, Mitsiades CS, Wong KK, Bradner JE, Kaelin WG Jr. The myeloma drug lenalidomide promotes the cereblon-dependent destruction of Ikaros proteins. Science. 2014; 343:305-9.
- Gandhi AK, Kang J, Havens CG, Conklin T, Ning Y, Wu L, Ito T, Ando H, Waldman MF, Thakurta A, et al. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.).
- van der Stoep, M., et al. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma. Oncoimmunology. 2020; 9(1):1733096.
- Ogura, T. [Thalidomide, cereblon and multiple myeloma]. Nihon Rinsho. 2015 Jan;73(1):149-55.
- Krönke J, Hurst SN, Ebert BL. Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology. 2014; 3(1):e28074.
- Mori, T., et al. Structural basis of thalidomide enantiomer binding to cereblon. Sci Rep. 2018; 8(1):1294.
- Krönke, J., & Ebert, B. L. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(1), e28074.
- Miyamoto, S., et al. LC-MS/MS and Chiroptical Spectroscopic Analyses of Multidimensional Metabolic Systems of Chiral Thalidomide and Its Derivatives. Anal Chem. 2018; 90(15):9136-9143.
- Promega Corporation.
- Mori, T., et al. Structural basis of thalidomide enantiomer binding to cereblon.
- Ito, T., & Handa, H. Molecular mechanisms of thalidomide and its derivatives. Proc Jpn Acad Ser B Phys Biol Sci. 2020; 96(6):189-203.
- Krönke, J., et al. Lenalidomide induces degradation of IKZF1 and IKZF3.
- Słabicki, M., et al. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. J Med Chem. 2022; 65(1):15-30.
- Daniels, D. L., et al. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protoc. 2020; 1(3):100201.
- Williams, C. A., et al. Identification of a thalidomide derivative that selectively targets tumorigenic liver progenitor cells and comparing its effects with lenalidomide and sorafenib. BMC Cancer. 2016; 16(1):721.
- Promega Corporation. HiBiT Protein Tagging System. 2019.
- Promega Corporation. NanoBRET™ Protein:Protein Interaction System Protocol. 2023.
- RCSB Protein Data Bank. 5YJ0: Mouse Cereblon thalidomide binding domain complexed with S-form thalidomide. 2018.
- Riching, K. M., et al. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. J Vis Exp. 2020; (165).
- Machleidt, T., et al. NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chem Biol. 2015; 10(8):1797-1804.
- Ito, T., & Handa, H. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chem Soc Rev. 2022; 51(14):5969-5989.
- Schilling, B., et al. Targeted Quantitation of Proteins by Mass Spectrometry. Biochemistry. 2013; 52(33):5559-5573.
- Promega Corporation. Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins. 2019.
- Kramer, H.
- de Wit, M., et al. M-protein diagnostics in multiple myeloma patients using ultra-sensitive targeted mass spectrometry and an off-the-shelf calibrator. Clin Chem Lab Med. 2024; 62(2):333-343.
- Promega Corporation. HiBiT Protein Tagging System. 2020.
- Riching, K. M., et al. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chem Biol. 2018; 13(9):2758-2770.
- Proteome Sciences. Protein Degrader/PROTAC assays. 2023.
- Promega Corporation. A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. 2023.
- Henry, S. P., et al.
- Donovan, K. A., & Fischer, E. S. Quantitative Measurement of Rate of Targeted Protein Degradation. Annu Rev Biochem. 2020; 89:779-806.
Sources
- 1. [Thalidomide, cereblon and multiple myeloma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. scispace.com [scispace.com]
- 9. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. pubs.acs.org [pubs.acs.org]
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